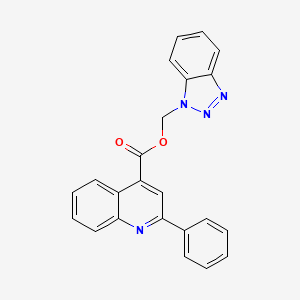
1H-benzotriazol-1-ylmethyl 2-phenylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-1,2,3-Benzotriazol-1-ylmethyl 2-phenyl-4-quinolinecarboxylate is a complex organic compound that combines the structural features of benzotriazole and quinoline. Benzotriazole is known for its versatile applications in various fields, including corrosion inhibition and pharmaceuticals, while quinoline derivatives are widely recognized for their biological activities. This compound, therefore, represents a unique fusion of these two important chemical moieties.
Métodos De Preparación
The synthesis of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-phenyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzotriazole Intermediate: Benzotriazole is first synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Quinoline Derivative Synthesis: The quinoline moiety is prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Coupling Reaction: The benzotriazole intermediate is then coupled with the quinoline derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1H-1,2,3-Benzotriazol-1-ylmethyl 2-phenyl-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety, where nucleophiles such as amines or thiols replace the benzotriazole group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Aplicaciones Científicas De Investigación
1H-1,2,3-Benzotriazol-1-ylmethyl 2-phenyl-4-quinolinecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
Mecanismo De Acción
The mechanism of action of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can interfere with cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, resulting in its biological effects.
Comparación Con Compuestos Similares
1H-1,2,3-Benzotriazol-1-ylmethyl 2-phenyl-4-quinolinecarboxylate can be compared with other similar compounds, such as:
Benzotriazole Derivatives: Compounds like 1H-1,2,3-Benzotriazol-1-ylmethyl benzoate share the benzotriazole moiety but differ in their biological activities and applications.
Quinoline Derivatives: Compounds like 2-phenylquinoline exhibit similar structural features but may have different pharmacological profiles.
The uniqueness of 1H-1,2,3-Benzotriazol-1-ylmethyl 2-phenyl-4-quinolinecarboxylate lies in its combined structural elements, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H16N4O2 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
benzotriazol-1-ylmethyl 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H16N4O2/c28-23(29-15-27-22-13-7-6-12-20(22)25-26-27)18-14-21(16-8-2-1-3-9-16)24-19-11-5-4-10-17(18)19/h1-14H,15H2 |
Clave InChI |
WCZNTWPDQZDKNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCN4C5=CC=CC=C5N=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10871517.png)
![2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871520.png)
![1'-(2-Chloropropanoyl)-1-(2-methoxyethyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-C]pyridine-4,4'-piperidine]](/img/structure/B10871526.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10871534.png)
![9b-(4-methoxyphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B10871535.png)
![2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B10871540.png)
![6-Methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]](/img/structure/B10871541.png)
![N-({4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)furan-2-carboxamide](/img/structure/B10871544.png)
![1-Ethyl-6-fluoro-7-[4-[(4-fluorobenzoyl)carbamothioyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B10871549.png)
![[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl (2-isopropyl-5-methylphenyl) ether](/img/structure/B10871557.png)
![2-[(4-Methylphenyl)sulfonyl]-5-nitrobenzonitrile](/img/structure/B10871559.png)
![7-benzyl-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10871563.png)


